6-Methyl-pyridin-2-YL-methylamine dihydrochloride 6-Methyl-pyridin-2-YL-methylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18682293
InChI: InChI=1S/C7H10N2.2ClH/c1-6-4-3-5-7(8-2)9-6;;/h3-5H,1-2H3,(H,8,9);2*1H
SMILES:
Molecular Formula: C7H12Cl2N2
Molecular Weight: 195.09 g/mol

6-Methyl-pyridin-2-YL-methylamine dihydrochloride

CAS No.:

Cat. No.: VC18682293

Molecular Formula: C7H12Cl2N2

Molecular Weight: 195.09 g/mol

* For research use only. Not for human or veterinary use.

6-Methyl-pyridin-2-YL-methylamine dihydrochloride -

Specification

Molecular Formula C7H12Cl2N2
Molecular Weight 195.09 g/mol
IUPAC Name N,6-dimethylpyridin-2-amine;dihydrochloride
Standard InChI InChI=1S/C7H10N2.2ClH/c1-6-4-3-5-7(8-2)9-6;;/h3-5H,1-2H3,(H,8,9);2*1H
Standard InChI Key WGMIURPVRBLRII-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)NC.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-Methyl-2-pyridinemethanamine dihydrochloride possesses the molecular formula C₇H₁₀N₂·2HCl, corresponding to a molecular weight of 195.09 g/mol for the salt form. The free base (C₇H₁₀N₂) has a formula weight of 122.17 g/mol and an exact mass of 122.0844 g/mol . The pyridine ring’s 2-position bears a methylamine group (-CH₂NHCH₃), while the 6-position remains unsubstituted in the documented variant, though synthetic pathways exist for introducing substituents .

Structural Analysis

  • Pyridine Ring: Aromatic heterocycle with nitrogen at position 1, contributing to basicity (pKa₁ = 2.92 for the protonated amine; pKa₂ = 8.82 for the pyridinium ion) .

  • Methylamine Side Chain: Enhances nucleophilicity, enabling participation in condensation and alkylation reactions.

  • Dihydrochloride Salt: Improves aqueous solubility (0.994 g/mL at 25°C) and stability under storage .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point64°C
Boiling Point (10 Torr)78–80°C
Density (25°C)0.994 g/mL
Refractive Index (n₂₀/D)1.524
Flash Point82°C

Synthetic Methodologies

Reductive Amination

A patented synthesis route involves reductive amination of 2-pyridinecarboxaldehyde with methylamine in the presence of sodium cyanoborohydride . This method proceeds via:

  • Imine Formation: Condensation of aldehyde and amine.

  • Boron Hydride Reduction: Selective reduction of the imine intermediate to the secondary amine.

  • Salt Formation: Treatment with HCl gas to yield the dihydrochloride .

Epoxide-Mediated Synthesis

Alternative pathways utilize 1-benzoyl-piperidin-4-one derivatives, which undergo:

  • Epoxidation: Conversion of ketones to epoxides using hydrogen fluoride-pyridine complexes.

  • Ring-Opening: Reaction with methylamine to install the amine functionality.

  • Deprotection: Acidic cleavage of the benzoyl group .

Reaction Scheme:

1-Benzoyl-piperidin-4-oneHF-pyridineEpoxideCH₃NH₂N-Methyl-2-pyridinemethanamine\text{1-Benzoyl-piperidin-4-one} \xrightarrow{\text{HF-pyridine}} \text{Epoxide} \xrightarrow{\text{CH₃NH₂}} \text{N-Methyl-2-pyridinemethanamine}

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Freely soluble in water (>100 mg/mL) and polar aprotic solvents (DMF, DMSO) .

  • Storage: Requires inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .

Spectroscopic Data

  • IR Spectroscopy: N-H stretch at ~3300 cm⁻¹ (amine), C=N stretch at 1600 cm⁻¹ (pyridine).

  • NMR (¹H): Pyridine protons at δ 8.2–7.4 ppm, methylene (-CH₂-) at δ 3.8 ppm, and N-methyl at δ 2.4 ppm .

Applications in Pharmaceutical Chemistry

Antidepressant Development

The compound’s amine group facilitates binding to serotonin and norepinephrine transporters, making it a precursor to tricyclic antidepressants . Modifications to the pyridine ring modulate blood-brain barrier permeability.

Analgesic Intermediate

Structural analogs exhibit μ-opioid receptor affinity, with IC₅₀ values <100 nM in preclinical models . The dihydrochloride salt improves bioavailability in oral formulations.

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